tris(4-tert-butylphenyl)sulfanium
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Overview
Description
Tris(4-tert-butylphenyl)sulfanium is a chemical compound known for its use as a cationic photoinitiator and photoacid generator. It is often utilized in electronic grade applications due to its high purity and effectiveness in generating acid upon exposure to light . The compound’s molecular formula is C31H39F3O3S2, and it has a molecular weight of 580.76 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(4-tert-butylphenyl)sulfanium can be synthesized through various chemical reactions involving tert-butylphenyl derivatives. One common method involves the reaction of tert-butylphenyl sulfide with a suitable sulfonating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tris(4-tert-butylphenyl)sulfanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding sulfide.
Substitution: It can participate in substitution reactions where the sulfonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
Tris(4-tert-butylphenyl)sulfanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tris(4-tert-butylphenyl)sulfanium exerts its effects involves the generation of acid upon exposure to light. The molecular targets and pathways involved include the activation of polymerization reactions and the modulation of pH in biological systems .
Comparison with Similar Compounds
Similar Compounds
Triphenylsulfonium triflate: Another cationic photoinitiator with similar applications in photolithography.
Bis(4-tert-butylphenyl)iodonium triflate: Used in similar contexts but with different reactivity and stability profiles.
Uniqueness
Tris(4-tert-butylphenyl)sulfanium is unique due to its high thermal stability and efficiency in generating acid upon light exposure. Its tert-butyl groups provide steric hindrance, enhancing its stability compared to other sulfonium compounds .
Properties
CAS No. |
91815-56-4 |
---|---|
Molecular Formula |
C30H39S+ |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
tris(4-tert-butylphenyl)sulfanium |
InChI |
InChI=1S/C30H39S/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3/q+1 |
InChI Key |
ZMOJTPABCOWEOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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